molecular formula C18H21FN2 B3851171 1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine

1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine

Cat. No. B3851171
M. Wt: 284.4 g/mol
InChI Key: NELKQISNCSITTN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine, commonly known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely used in scientific research for its potential applications in the field of neuroscience.

Scientific Research Applications

Neutron Capture Therapy

Boron Neutron Capture Therapy (BNCT): is a targeted radiotherapy technique for treating cancer. The compound 1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine could potentially be modified to carry boron atoms into cancer cells . Once these boron-loaded compounds accumulate in cancerous tissues, they can capture neutrons and undergo fission, selectively destroying the tumor cells from within.

Drug Design and Synthesis

This compound may serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure could be utilized in the design of new pharmacologically active drugs, especially considering its aromatic and piperazine components, which are common in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of piperazine like 1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine can be used as standards or reference compounds. They help in the development of analytical methods for detecting similar structures in various samples, which is crucial for quality control and drug testing .

Molecular Biology

The compound’s interactions with various biological molecules could be studied to understand its pharmacokinetics and pharmacodynamics. It could be used in molecular docking studies to predict how it or its derivatives might interact with different enzymes or receptors in the body .

Neuroscience Research

Given that piperazine derivatives often have central nervous system activity, this compound could be used in neuroscience research to study its effects on neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders .

Toxicology

In toxicological studies, this compound could be used to understand the mechanism of toxicity of similar compounds. It could also serve as a reference compound for developing antidotes or treatments for poisoning by related substances .

properties

IUPAC Name

1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-17-6-8-18(9-7-17)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELKQISNCSITTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(2-phenyl-1-ethyl)piperazine

Synthesis routes and methods

Procedure details

According to GP, 2.22 mmol (=0.40 g) of 1-(4-fluorophenyl)piperazine and 2.22 mmol (=0.23 g=0.25 ml) of styrene are reacted with 5 mol % (=0.111 mmol=70 μl) of n-BuLi solution. Column-chromatographic separation with ethyl acetate/n-hexane (3:1) gives the product 1-(4-fluorophenyl)-4-(2-phenyl-1-ethyl)piperazine as a light-brown solid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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